molecular formula C9H8FNO B1358064 4-Ethoxy-2-fluorobenzonitrile CAS No. 186191-34-4

4-Ethoxy-2-fluorobenzonitrile

Cat. No. B1358064
M. Wt: 165.16 g/mol
InChI Key: MJFCNALIRFIEAS-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluorobenzonitrile, with the chemical formula C9H8FNO, is a solid compound. It is also known by its CAS number: 186191-34-4 . The molecular weight of this compound is approximately 165.17 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-fluorobenzonitrile consists of a benzene ring with an ethoxy group (C~2~H~5~O) and a fluorine atom (F) attached to it. The nitrile functional group (C≡N) is also present. The compound’s InChI code is: 1S/C9H8FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3 .

Scientific Research Applications

1. Structural and Electronic Properties

A study by Ribeiro da Silva et al. (2012) focused on the structural and electronic properties of fluorobenzonitriles, including 4-fluorobenzonitrile. The research involved determining the standard molar enthalpies of formation in various phases, measuring vapor pressures, and theoretically estimating gas-phase enthalpies of formation, basicities, and ionization enthalpies. The findings provide valuable insights into the molecular structure and electronic effects of such compounds.

2. Radiofluorination and Radiopharmaceuticals

Zlatopolskiy et al. (2012) explored the use of radiofluorinated 4-fluorobenzonitrile oxide in reacting with alkenes and alkynes for the preparation of radiopharmaceuticals. This study highlights the potential of 4-fluorobenzonitrile derivatives in medical imaging and diagnostics, specifically in positron emission tomography (PET) Zlatopolskiy et al. (2012).

3. Multiphoton Ionization Spectroscopy

Research by Zhao et al. (2018) on 4-fluorobenzonitrile involved resonance-enhanced multiphoton ionization and mass-analyzed threshold ionization spectroscopy. This work contributes to understanding the vibrational features of 4-fluorobenzonitrile in electronically excited and cationic ground states, which is crucial for advanced spectroscopic analysis Zhao et al. (2018).

4. Reactivity and Chemical Synthesis

Peshkov et al. (2019) demonstrated the phenylation of fluorobenzonitriles using the sodium salt of a benzonitrile radical anion. This study provides a new perspective on the reactivity of radical anions of aromatic carbonitriles and their potential applications in chemical synthesis, particularly in the context of fluorinated cyanobisarenes Peshkov et al. (2019).

properties

IUPAC Name

4-ethoxy-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFCNALIRFIEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluorobenzonitrile

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